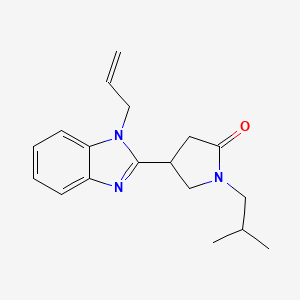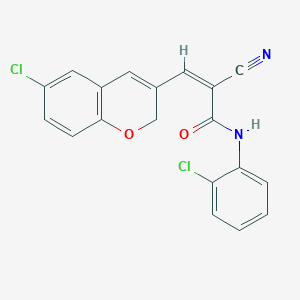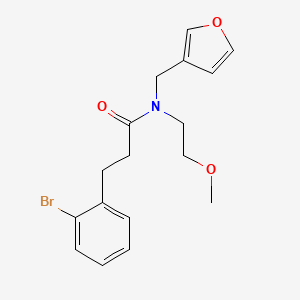![molecular formula C20H19N3O3 B3017543 3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034374-89-3](/img/structure/B3017543.png)
3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide" is a member of the N-pyridinyl(methyl)indolylpropanamides, a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds have been synthesized and evaluated for their anti-inflammatory and antiallergic activities, with some showing promising results as non-acidic NSAIDs and immunosuppressive agents .
Synthesis Analysis
The synthesis of related N-pyridinyl(methyl)indolylpropanamides involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation with 4-aminopyridine . The synthetic routes are designed to allow for pharmacomodulation at various positions on the indole ring and the propanamide chain, enabling the fine-tuning of the compounds' pharmacological properties .
Molecular Structure Analysis
The molecular structure of these compounds typically includes an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring is substituted with various groups that can significantly affect the biological activity of the compound. The propanamide chain attached to the indole ring is another critical feature that influences the compound's pharmacokinetic and pharmacodynamic profiles .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present on the indole ring and the propanamide chain. The presence of electron-withdrawing or electron-donating substituents can affect the reactivity towards nucleophilic or electrophilic agents. The amide bond in the propanamide chain is also a site of potential chemical reactivity, which can be targeted for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-pyridinyl(methyl)indolylpropanamides, such as solubility, melting point, and stability, are determined by the nature of the substituents on the indole ring and the length of the propanamide chain. These properties are crucial for the compounds' bioavailability and efficacy as pharmaceutical agents. The compounds' ability to cross biological membranes and their interaction with metabolic enzymes are also influenced by these properties .
科学的研究の応用
Antimicrobial Activity and Radioiodination
A study by (Abdel-Bary et al., 2013) focused on synthesizing new amino acid derivatives coupled with a biologically active pyridine moiety. These compounds, including a related dipeptide derivative, showed potent antibacterial activity against Escherichia coli. Additionally, a specific derivative was radioiodinated, showing good in vitro and in vivo stability and significant lung uptake in mice, suggesting potential use in lung perfusion scans.
Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)
(Abdel-Magid, 2017) discusses novel 3-(indol-3-yl)pyridine derivatives, including compounds similar to the one , as inhibitors of TDO2. These compounds may be useful in treating or preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity.
Urease Inhibition
A study by (Nazir et al., 2018) synthesized novel indole-based oxadiazole scaffolds. These compounds were found to be potent inhibitors of the urease enzyme, with one compound exhibiting competitive inhibition. The findings highlight their potential as valuable therapeutic agents in drug design.
Topical and Systemic Inflammation Inhibitors
Research by (Dassonville et al., 2008) describes the synthesis of N-pyridinyl(methyl)indolylpropanamides as non-acidic NSAIDs. These compounds showed higher activity levels in inflammation assays compared to ibuprofen and dexamethasone, suggesting potential as topical and systemic inflammation inhibitors.
Potential as Antiallergic Agents
A study by (Menciu et al., 1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides. These compounds showed potent antiallergic properties, with one specific amide being significantly more effective than the reference antihistamine astemizole.
Potential as Novel Immunomodulatory Agents
(Carbonnelle et al., 2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and evaluated their immunosuppressive potential. Some compounds exhibited notable inhibitory activity on murine T-cell proliferation, indicating potential as immunosuppressive agents.
Photophysical Properties and Applications
A study by (Bozkurt & Doğan, 2018) investigated the photophysical properties of a novel 4-aza-indole derivative in different solvents. The compound exhibited reverse solvatochromism and high quantum yield, suggesting applications as a labeling agent in bio- or analytical sensors and optoelectronic devices.
特性
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(6-5-15-13-22-17-4-2-1-3-16(15)17)21-9-11-23-10-7-14-8-12-26-19(14)20(23)25/h1-4,7-8,10,12-13,22H,5-6,9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQXARWYHXDYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)




![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)


![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)

